molecular formula C25H16 B13798346 8-Methyldibenzo[def,p]chrysene

8-Methyldibenzo[def,p]chrysene

Cat. No.: B13798346
M. Wt: 316.4 g/mol
InChI Key: QHGBOTNDPWOTMD-UHFFFAOYSA-N
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Description

8-Methyldibenzo[def,p]chrysene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental toxicology and cancer research. Like its structural analog, dibenzo[def,p]chrysene (DBC), it is anticipated to require metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as diol-epoxides, which are capable of binding to DNA and forming mutagenic adducts . This mechanism is central to studying the compound's potential genotoxicity and carcinogenic potency. Research into this and related PAHs is crucial for understanding the human health risks associated with complex environmental mixtures . This product is intended for use in established in vitro and in vivo model systems to investigate metabolic pathways, DNA adduct formation, and tumor initiation . It is provided as a highly pure, characterized material to ensure reproducible results in analytical and biological studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

Molecular Formula

C25H16

Molecular Weight

316.4 g/mol

IUPAC Name

13-methylhexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene

InChI

InChI=1S/C25H16/c1-15-13-17-14-16-7-2-3-8-19(16)25-21-10-5-4-9-20(21)22-12-6-11-18(15)24(22)23(17)25/h2-14H,1H3

InChI Key

QHGBOTNDPWOTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C4=C2C5=C1C=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methyldibenzo[def,p]chrysene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of dibenzo[def,p]chrysene using a methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound .

Chemical Reactions Analysis

8-Methyldibenzo[def,p]chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced PAH derivatives.

    Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemical Properties and Background

8-Methyldibenzo[def,p]chrysene is structurally related to other PAHs, which are known for their carcinogenic properties. The compound's unique structure allows it to interact with biological systems, leading to the formation of DNA adducts, which are critical in understanding its mutagenic potential.

Cancer Research

This compound has been studied for its role in carcinogenesis. It is known to induce DNA damage through the formation of stable adducts with DNA, similar to other PAHs like benzo[a]pyrene. These interactions are crucial for understanding the mechanisms of mutagenesis and cancer development.

  • Case Study: DNA Adduct Formation
    • A study demonstrated that exposure to this compound resulted in the formation of specific DNA adducts in human bronchial epithelial cells. The presence of these adducts was correlated with mutations in the TP53 gene, a well-known tumor suppressor gene implicated in lung cancer .

Environmental Monitoring

Due to its persistence in the environment and potential health risks, this compound is monitored in various environmental samples, including air and soil.

  • Application: Biomarker for Pollution
    • The compound serves as a biomarker for assessing pollution levels from industrial processes and vehicle emissions. Its detection in environmental matrices can indicate contamination levels and potential health risks associated with PAH exposure .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Cancer ResearchInduces DNA adducts leading to mutations ,
Environmental StudiesUsed as a biomarker for assessing PAH pollution ,
ToxicologyEvaluated for mutagenic potential in laboratory settings ,

Toxicological Assessments

The toxicological profile of this compound has been evaluated through various assays that assess its mutagenic and carcinogenic potential.

  • Findings from Toxicological Studies
    • Studies have shown that this compound can cause significant genetic damage, leading to increased mutation rates in exposed cells. This has implications for understanding human health risks associated with PAH exposure from tobacco smoke and environmental sources .

Mechanism of Action

The mechanism of action of 8-Methyldibenzo[def,p]chrysene involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate signaling pathways that regulate gene expression, leading to various biological effects. These pathways include the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s ability to form DNA adducts also contributes to its potential carcinogenicity .

Comparison with Similar Compounds

Structural and Chemical Properties

  • Dibenzo[def,p]chrysene (DBC): Molecular formula C₂₀H₁₂, molecular weight 252.31 g/mol. Its planar structure facilitates intercalation into DNA, contributing to genotoxicity .
  • Methylation in PAHs often increases lipophilicity, enhancing tissue retention .
  • 7,12-Dimethylbenz[a]anthracene (DMBA): A five-ring PAH with two methyl groups, known for rapid metabolic activation via CYP1B1 to bay-region diol epoxides, leading to mammary and skin tumors .
  • Benzo[a]pyrene (BaP): A five-ring PAH metabolized by CYP1A1/1B1 to the ultimate carcinogen BaP-7,8-diol-9,10-epoxide. BaP is a benchmark for PAH carcinogenicity but is less potent than DBC in transplacental models .
  • Dibenzo[a,l]pyrene (DBalP): A six-ring PAH with exceptional carcinogenic potency, forming stable DNA adducts via CYP1A1-mediated diol epoxides .

Metabolic Activation and Genotoxicity

Compound Key Metabolizing Enzymes Reactive Metabolite DNA Adduct Profile Relative Carcinogenic Potency
DBC CYP1B1 DBC-11,12-diol-13,14-epoxide Stable diol epoxide-DNA adducts 10–100× higher than BaP
DMBA CYP1B1 DMBA-3,4-diol-1,2-epoxide Bulky adducts in mammary DNA High (mammary tumors)
BaP CYP1A1/1B1 BaP-7,8-diol-9,10-epoxide Multiple adduct types Moderate
DBalP CYP1A1 DBalP-11,12-diol-13,14-epoxide Highly persistent adducts >100× BaP

8-Methyldibenzo[def,p]chrysene: Methylation may redirect metabolic activation to alternative positions (e.g., K-region), similar to 3-MC, which undergoes epoxidation at the 1,2-position .

Carcinogenic Outcomes and Target Tissues

  • DBC : Transplacental exposure in mice induces T-cell lymphoblastic lymphoma (100% incidence), lung, and liver tumors .
  • DMBA : Primarily causes mammary tumors in rodents via prenatal exposure; Cyp1b1-null mice are resistant .
  • BaP : Associated with lung and skin tumors; requires higher doses than DBC for equivalent effects .

Environmental and Dietary Relevance

PAHs like DBC and BaP are formed during incomplete combustion and are present in grilled foods and polluted air . Methylated PAHs, including this compound, may arise from similar sources but are less characterized. Cruciferous vegetables (e.g., broccoli) contain sulforaphane, which inhibits CYP1B1 and reduces PAH bioactivation .

Q & A

Q. Table 1: Interlaboratory Variability for PAH Analysis

CompoundAssigned Value (µg/L)Accuracy SD (µg/L)Acceptance Range (µg/L)
Chrysene45.47.3223.4–67.3
Dibenzo[a,h]anthracene46.69.0619.4–73.8
Adapted from EPA interlaboratory studies

Advanced: What mechanistic insights explain this compound's immunotoxicity in murine models?

Methodological Answer:
this compound (DBC) suppresses T-dependent antibody responses (TDAR) by targeting splenic B cells and CD4+ T cells, similar to DMBA. Key experimental approaches include:

  • In Vivo Models : Administer DBC orally (1–100 mg/kg cumulative dose in corn oil) to C57BL/6 mice. Assess TDAR via IgM/IgG ELISA against sheep red blood cells (SRBC) .
  • Flow Cytometry : Quantify spleen cell subsets (e.g., CD19+ B cells, CD3+ T cells) at 7–28 days post-exposure.
  • Metabolic Activation : Co-administer CYP1B1 inhibitors (e.g., α-naphthoflavone) to confirm bioactivation-dependent toxicity .
    Data Interpretation : Persistent immunosuppression (>4 weeks) suggests DNA adduct formation or epigenetic modulation of immune cell progenitors .

Advanced: How can physiologically based pharmacokinetic (PBPK) models improve interspecies extrapolation of this compound toxicity?

Methodological Answer:

  • Model Structure : Adapt rodent PBPK frameworks for DBC by incorporating partition coefficients (log P = 6.2), hepatic clearance (CYP1A1/1B1), and biliary excretion rates .
  • Parameterization : Use in vitro microsomal data (Vmax, Km) from human and rodent liver samples to predict metabolic flux .
  • Validation : Compare model predictions to in vivo pharmacokinetic data (e.g., plasma AUC, tissue distribution in mice). Adjust for methyl-group effects on bioavailability .
    Challenges : Address data gaps in metabolite binding (e.g., diol-epoxide-protein adducts) and renal reabsorption .

Advanced: What computational methods predict the electronic and optical properties of methylated DBC derivatives?

Methodological Answer:

  • DFT/TD-DFT Simulations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability to assess nonlinear optical (NLO) properties .
  • Doping Studies : Model mixed alkali-organic doping (e.g., Li+/morpholine) to enhance charge transfer (e.g., ΔHOMO = −0.8 eV) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~380 nm in toluene) .

Advanced: How do metabolic pathways of this compound differ between rodents and humans?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate DBC with NADPH-fortified hepatic microsomes. Identify metabolites via LC-MS/MS (e.g., dihydrodiols, tetrols) .
  • Species Comparison : Rodents exhibit higher CYP1B1 activity (→ 11,12-diol formation), while humans show preferential CYP1A1-mediated oxidation (→ 8,9-epoxide) .
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using Michaelis-Menten kinetics. Human CLint values are typically 2–3× lower than mice .

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